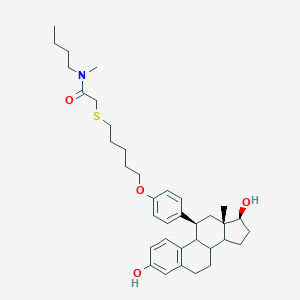![molecular formula C23H22N2O4 B238157 2,6-dimethoxy-N-{3-[(2-methylbenzoyl)amino]phenyl}benzamide](/img/structure/B238157.png)
2,6-dimethoxy-N-{3-[(2-methylbenzoyl)amino]phenyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-dimethoxy-N-{3-[(2-methylbenzoyl)amino]phenyl}benzamide is a synthetic compound that has been studied for its potential applications in scientific research. This compound is also known as DMMA, and it has been the subject of numerous studies exploring its mechanism of action, biochemical and physiological effects, and potential applications in various fields of study.
Mecanismo De Acción
The mechanism of action of DMMA involves its binding to specific receptors in the brain, which can lead to changes in neurotransmitter release and synaptic activity. This compound has been shown to have a high affinity for the serotonin 5-HT2A receptor, which is believed to be responsible for its hallucinogenic effects.
Biochemical and Physiological Effects:
DMMA has been shown to have a range of biochemical and physiological effects, including changes in neurotransmitter release, altered brain activity, and changes in perception and cognition. This compound has been shown to induce hallucinations and altered states of consciousness, and it has been studied for its potential applications in the treatment of various psychiatric disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMMA has several advantages for use in laboratory experiments, including its high potency and selectivity for specific receptors. However, this compound also has several limitations, including its potential for inducing hallucinations and altered states of consciousness, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research involving DMMA, including its potential applications in the treatment of various psychiatric disorders, its use as a tool for studying the serotonin system in the brain, and its potential applications in the development of new psychoactive drugs. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
Métodos De Síntesis
The synthesis of DMMA involves several steps, including the reaction of 2,6-dimethoxybenzoyl chloride with 3-aminobenzoic acid, followed by the reaction of the resulting compound with 2-methylbenzoyl chloride. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
DMMA has been studied for its potential applications in various fields of scientific research, including neuroscience, pharmacology, and medicinal chemistry. This compound has been shown to have a high affinity for certain receptors in the brain, including the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception.
Propiedades
Nombre del producto |
2,6-dimethoxy-N-{3-[(2-methylbenzoyl)amino]phenyl}benzamide |
|---|---|
Fórmula molecular |
C23H22N2O4 |
Peso molecular |
390.4 g/mol |
Nombre IUPAC |
2,6-dimethoxy-N-[3-[(2-methylbenzoyl)amino]phenyl]benzamide |
InChI |
InChI=1S/C23H22N2O4/c1-15-8-4-5-11-18(15)22(26)24-16-9-6-10-17(14-16)25-23(27)21-19(28-2)12-7-13-20(21)29-3/h4-14H,1-3H3,(H,24,26)(H,25,27) |
Clave InChI |
FGVCENMXZYWVBI-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)NC(=O)C3=C(C=CC=C3OC)OC |
SMILES canónico |
CC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)NC(=O)C3=C(C=CC=C3OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,4-dimethyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B238084.png)


![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]butanamide](/img/structure/B238105.png)
![3-fluoro-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B238109.png)





![4-chloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B238135.png)

![N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B238146.png)